molecular formula C21H20O7 B2969741 (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate CAS No. 858759-42-9

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Cat. No.: B2969741
CAS No.: 858759-42-9
M. Wt: 384.384
InChI Key: ZUJURTZWNRLNSG-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate" is a synthetic benzofuran derivative characterized by a benzylidene group at the 2-position of the dihydrobenzofuran core, substituted with 3,4-dimethoxy phenyl rings. The Z-configuration of the benzylidene double bond and the ethyl ester functional group at the acetoxy side chain define its stereochemical and physicochemical properties.

Properties

IUPAC Name

ethyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O7/c1-4-26-20(22)12-27-14-6-7-15-17(11-14)28-19(21(15)23)10-13-5-8-16(24-2)18(9-13)25-3/h5-11H,4,12H2,1-3H3/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJURTZWNRLNSG-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=C(C=C3)OC)OC)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=C(C=C3)OC)OC)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the benzofuran core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxybenzylidene group: This step often involves a condensation reaction between the benzofuran derivative and 3,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide.

    Esterification: The final step involves the esterification of the intermediate product with ethyl acetate under acidic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl acetate group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Research has explored its potential as a bioactive molecule with applications in drug discovery, particularly for its anti-cancer and anti-inflammatory properties.

    Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: Its chemical properties make it suitable for use in the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with specific molecular targets and pathways. For example, in anti-cancer research, the compound has been shown to stabilize microtubules and induce the generation of reactive oxygen species, leading to apoptosis in cancer cells . These effects are mediated through the modulation of cellular signaling pathways and the disruption of critical cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Differences

The most closely related compound identified in the evidence is methyl 2-[[(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl]oxy]acetate (CAS: 859658-85-8) . Below is a detailed comparison:

Property Target Compound Methyl Ester Analogue
Core Structure 2,3-dihydrobenzofuran with 3-oxo group 1-benzofuran with 3-oxo group
Substituents - 3,4-dimethoxybenzylidene at C2
- Ethyl ester at acetoxy side chain (C6)
- 3,4-dimethoxybenzylidene at C2
- Methyl ester at acetoxy side chain (C6)
- 7-methyl group on benzofuran
Molecular Formula C₂₂H₂₂O₇ C₂₂H₂₂O₇ (same formula, but positional isomerism due to 7-methyl substitution)
Stereochemistry Z-configuration of benzylidene double bond Z-configuration of benzylidene double bond
Potential Physicochemical Differences Higher lipophilicity due to ethyl ester (logP ~3.5–4.0 estimated) Slightly lower lipophilicity (methyl ester: logP ~3.0–3.5 estimated)
Synthetic Accessibility Ethyl ester may require longer reaction times for hydrolysis or transesterification Methyl ester is more reactive in nucleophilic substitutions or hydrolysis

Functional Implications

Ester Group Effects: The ethyl ester in the target compound may enhance metabolic stability compared to the methyl ester analogue, as ethyl groups are less prone to enzymatic hydrolysis .

Benzylidene Configuration :

  • Both compounds retain the Z-configuration, critical for maintaining planarity and π-π stacking interactions with aromatic residues in proteins.

The 7-methyl group in the analogue could modulate cytotoxicity or solubility in cellular assays .

Research Findings and Limitations

Crystallographic Insights

  • Neither compound’s crystallographic data are explicitly detailed in the evidence. However, the SHELX software suite (e.g., SHELXL for refinement) is widely used for such analyses . Computational modeling or experimental diffraction studies would be required to compare their conformational stability or packing efficiency in solid-state structures.

Biological Activity

(Z)-ethyl 2-((2-(3,4-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound characterized by its unique molecular structure and potential applications in medicinal chemistry. This compound belongs to the class of benzofuran derivatives, which are known for their diverse biological activities. The focus of this article is to explore the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C26H22O7C_{26}H_{22}O_7, with a molecular weight of approximately 446.4 g/mol. Its structure features a benzofuran core with methoxy substitutions and an ethyl acetate moiety, contributing to its chemical properties and reactivity.

PropertyValue
Molecular FormulaC26H22O7
Molecular Weight446.4 g/mol
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count7
Rotatable Bond Count9

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzofuran Core : The initial step involves synthesizing the benzofuran core through cyclization reactions involving appropriate precursors.
  • Introduction of Methoxy Groups : Methoxy groups are introduced via methylation reactions.
  • Formation of the Ethyl Acetate Moiety : The final step involves the esterification process to form the ethyl acetate group.

Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed for purification to ensure high yield and purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

Antimicrobial Activity

Studies have shown that benzofuran derivatives possess significant antimicrobial properties. For instance, compounds containing similar structural motifs have been evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These studies utilized two-fold serial dilution techniques to assess effectiveness against various pathogens .

Antioxidant Properties

Benzofuran derivatives have also been noted for their antioxidant capabilities. The presence of methoxy groups in the structure enhances these properties by stabilizing free radicals through electron donation .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets such as:

  • Enzymatic Inhibition : Compounds may inhibit enzymes involved in metabolic pathways relevant to disease states.
  • Receptor Modulation : Interaction with various receptors could modulate signaling pathways associated with inflammation and cell proliferation.

Case Studies

Recent research has focused on evaluating the efficacy of benzofuran derivatives in various therapeutic contexts:

  • Antibacterial Studies : A study demonstrated that certain benzofuran derivatives showed comparable or superior antibacterial activity compared to reference drugs like norfloxacin and chloramphenicol against Bacillus subtilis and Aspergillus niger .
  • Antioxidant Evaluation : Another investigation assessed the antioxidant activity using DPPH radical scavenging assays, revealing that compounds with similar structures exhibited significant scavenging activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.